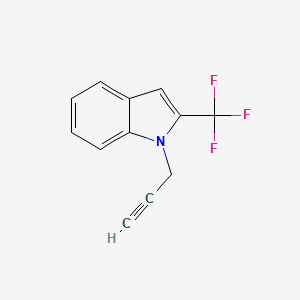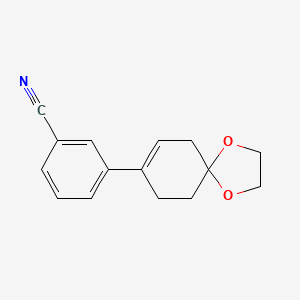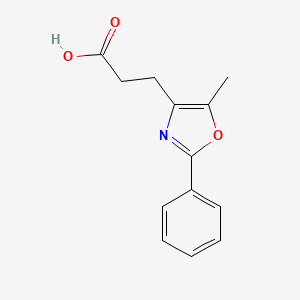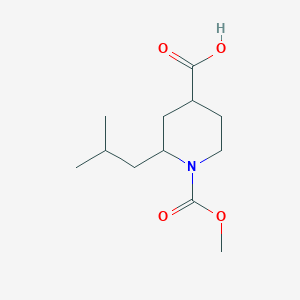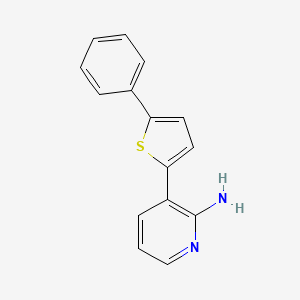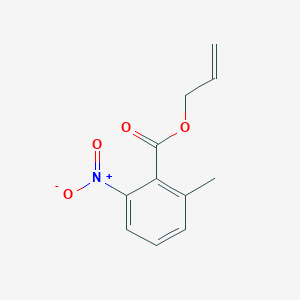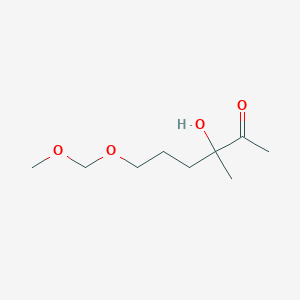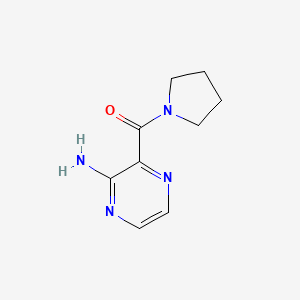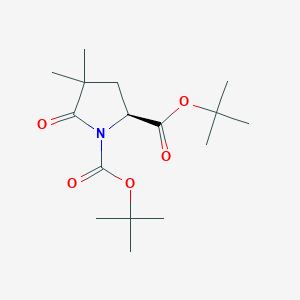
di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate: is a synthetic organic compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. This compound is of interest due to its stability and reactivity, making it useful in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of 4,4-dimethylpyroglutamic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
化学反应分析
Types of Reactions: tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate has several scientific research applications:
Biology: The compound is utilized in the synthesis of peptides and proteins, where it helps protect amino groups during the synthesis process.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves the selective protection and deprotection of amino groups. The tert-butoxycarbonyl group is introduced to the amino group under basic conditions, forming a stable carbamate linkage. This protects the amino group from unwanted reactions during subsequent synthetic steps. The deprotection is achieved under acidic conditions, where the tert-butoxycarbonyl group is cleaved, regenerating the free amino group .
相似化合物的比较
tert-Butyl N-allylcarbamate: Used as a protecting group for amines, similar to di-tert-Butyl (S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate.
N-(tert-Butoxycarbonyl)-4-piperidone: Another compound with a tert-butoxycarbonyl group, used in organic synthesis and pharmaceutical applications.
Uniqueness: tert-Butyl N-tert-butoxycarbonyl-4,4-dimethylpyroglutamate is unique due to its specific structure, which includes the 4,4-dimethylpyroglutamate moiety. This structural feature imparts distinct reactivity and stability, making it particularly useful in specialized synthetic applications.
属性
分子式 |
C16H27NO5 |
|---|---|
分子量 |
313.39 g/mol |
IUPAC 名称 |
ditert-butyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H27NO5/c1-14(2,3)21-11(18)10-9-16(7,8)12(19)17(10)13(20)22-15(4,5)6/h10H,9H2,1-8H3/t10-/m0/s1 |
InChI 键 |
AWCGTOUIIXQFFE-JTQLQIEISA-N |
手性 SMILES |
CC1(C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
规范 SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


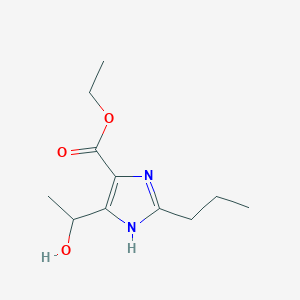

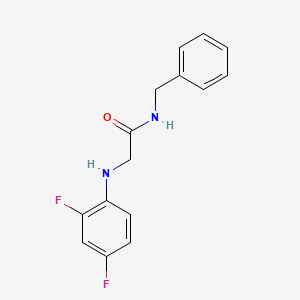
![6-chloro-N-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8292389.png)

